molecular formula C8H7Cl3O3S B1391031 2,4,6-Trichlorophenyl 1-ethanesulfonate CAS No. 934986-60-4

2,4,6-Trichlorophenyl 1-ethanesulfonate

Cat. No. B1391031
CAS RN: 934986-60-4
M. Wt: 289.6 g/mol
InChI Key: CNMAELLKDFWHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trichlorophenyl 1-ethanesulfonate is a chemical compound with the molecular formula C8H7Cl3O3S . It has a molecular weight of 289.6 g/mol . The IUPAC name for this compound is (2,4,6-trichlorophenyl) ethanesulfonate .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C8H7Cl3O3S/c1-2-15(12,13)14-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 . The Canonical SMILES representation is CCS(=O)(=O)OC1=C(C=C(C=C1Cl)Cl)Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 289.6 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are both 287.918148 g/mol . The topological polar surface area is 51.8 Ų . The compound has a complexity of 289 .

Scientific Research Applications

Photocatalytic Removal from Water

2,4,6-trichlorophenol is recognized as a severe water pollutant due to its toxicity. The photocatalytic oxidation of this compound using ZnO has shown promise as an effective method for abatement. Factors like initial ZnO doses, substrate concentration, and the impact of different ions on the removal rate of 2,4,6-trichlorophenol have been thoroughly studied. The highest degradation efficiency was observed at neutral pH, and the process followed pseudo zero-order kinetic model. Additionally, new pathway intermediates in the ZnO-assisted degradation were identified using GC–MS and HPLC techniques, enhancing our understanding of the degradation mechanism (Gaya, Abdullah, Hussein, & Zainal, 2010).

Chemical Synthesis and Organic Chemistry

The utility of 2,4,6-trichlorophenyl formate as a crystalline CO surrogate has been explored in organic chemistry, particularly in the palladium-catalyzed carbonylation of aryl/alkenyl halides and triflates. This compound's high reactivity allows for carbonylation at room temperature, making it a valuable reagent in organic synthesis. The resulting trichlorophenyl esters can be easily transformed into a variety of carboxylic acid derivatives (Ueda, Konishi, & Manabe, 2012).

Radical Additions in Organic Synthesis

2,4,6-Trichlorophenyl vinyl sulfonate undergoes intermolecular radical addition, mediated by tributyltin hydride and 1-ethylpiperidine hypophosphite (EPHP), to produce a range of functionalized alkyl sulfonamide precursors. This method has been leveraged to prepare bifunctional pentafluorophenyl/2,4,6-trichlorophenyl sulfonates effectively (Edetanlen-Elliot, Fitzmaurice, Wilden, & Caddick, 2007).

Safety and Hazards

The compound is considered hazardous. It is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

2,4,6-Trichlorophenyl 1-ethanesulfonate plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds with amino acid residues in proteins, leading to modifications that can alter protein function. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can modulate the expression of genes involved in detoxification processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, by binding to the active site of an enzyme, it can inhibit its activity, thereby affecting the metabolic pathways in which the enzyme is involved. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur. Toxicological studies have highlighted the importance of dosage in determining the safety and efficacy of this compound in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further interact with cellular components .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound can be transported across cell membranes by active transport mechanisms and can bind to intracellular proteins, affecting its distribution within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding, oxidative stress, and energy metabolism .

properties

IUPAC Name

(2,4,6-trichlorophenyl) ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O3S/c1-2-15(12,13)14-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMAELLKDFWHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)OC1=C(C=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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